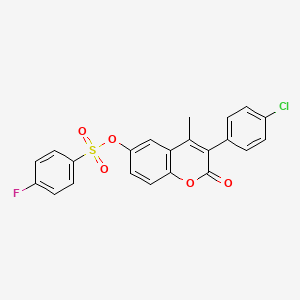
3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains a chromene backbone (a common structure in many organic compounds), substituted with a 4-chlorophenyl group, a 4-fluorobenzenesulfonate group, and a methyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including coupling reactions, electrophilic substitution, and reactions involving organotrialkoxysilanes .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The chromene backbone, the 4-chlorophenyl group, and the 4-fluorobenzenesulfonate group would all contribute to the overall structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo a variety of reactions, including Suzuki coupling, Pd-catalyzed direct arylation, and reactions involving boronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. Similar compounds often have properties such as being solid at room temperature, having specific melting and boiling points, and being soluble or insoluble in certain solvents .Applications De Recherche Scientifique
Fluorine-18 Labeling for PET Tracers
Research has developed methods for the 18F-labeling of compounds related to "3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzenesulfonate" for potential use as PET (Positron Emission Tomography) tracers. These tracers can bind specifically to target molecules in the brain, providing valuable information for the diagnosis of diseases. The study showcases the synthesis, characterization, and in vitro autoradiography of such compounds, indicating their potential in medical imaging technologies (Erlandsson et al., 2008).
Anti-corrosion Behavior
Another application is in the development of new organic dyes with anti-corrosion properties. For example, a study on the synthesis, characterization, and anti-corrosion behavior of a related compound demonstrated its effectiveness as a corrosion inhibitor in acidic medium. This work emphasizes the potential of such chemicals in protecting metals from corrosion, contributing to their longevity and durability in industrial applications (Arrousse et al., 2020).
Optical Properties for Organic Dyes
Compounds structurally similar to "this compound" have been studied for their synthesis and optical properties. These studies explore their potential use as invisible ink dyes and fluorescent markers due to their moderate to high fluorescence quantum yields. Such applications are relevant in security printing and biological imaging (Bogza et al., 2018).
Molecular Modelling and Inhibition Studies
Furthermore, sulfonyl hydrazones derived from related chromone compounds have been synthesized and found to be effective non-selective inhibitors of monoamine oxidases (MAO-A and MAO-B), which are enzymes associated with neurological disorders. These findings suggest potential therapeutic applications in the treatment of conditions such as depression and Parkinson's disease (Abid et al., 2017).
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety measures. For similar compounds, safety data sheets often provide information on potential hazards, safe handling practices, and emergency procedures .
Orientations Futures
Propriétés
IUPAC Name |
[3-(4-chlorophenyl)-4-methyl-2-oxochromen-6-yl] 4-fluorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFO5S/c1-13-19-12-17(29-30(26,27)18-9-6-16(24)7-10-18)8-11-20(19)28-22(25)21(13)14-2-4-15(23)5-3-14/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYJRSXZJPAYTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

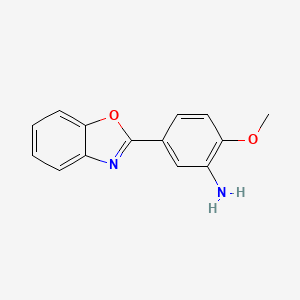
![3-[(2,4-Dimethylphenoxy)methyl]aniline](/img/structure/B2888322.png)
![Methyl 1,5-dibenzyl-3-(2-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2888323.png)
![3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2888324.png)
![N-(7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)prop-2-enamide](/img/structure/B2888325.png)

![3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2888327.png)
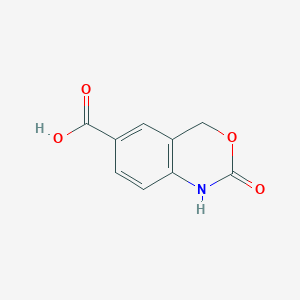
![(2E)-3-(4-chlorophenyl)-2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2888330.png)
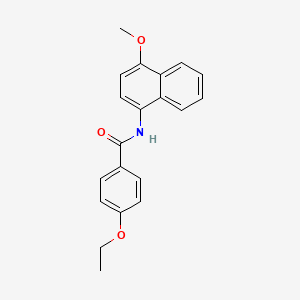

![2-(3-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2888333.png)
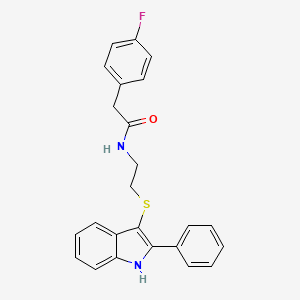
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2888343.png)